molecular formula C10H21NO2 B1266439 1-(2,2-Diethoxyethyl)pyrrolidine CAS No. 23098-07-9

1-(2,2-Diethoxyethyl)pyrrolidine

Cat. No. B1266439
CAS RN: 23098-07-9
M. Wt: 187.28 g/mol
InChI Key: PYFLZPWAPYSHHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2,2-Diethoxyethyl)pyrrolidine and related compounds involves complex chemical reactions, including condensation, cyclization, and acylation processes. For example, pyrrolidine-2,4-diones, prepared from α-amino acid esters, undergo acylation to form 3-acyltetramic acids in the presence of Lewis acids, demonstrating a method to introduce various functional groups into the pyrrolidine backbone (Jones et al., 1990).

Molecular Structure Analysis

Molecular structure analyses, including X-ray crystallography and NMR spectroscopy, have provided insights into the 3-dimensional configurations of pyrrolidine derivatives. These studies reveal details about bond distances, angles, and conformations critical for understanding the chemical behavior and reactivity of these compounds (McCabe et al., 1987).

Chemical Reactions and Properties

1-(2,2-Diethoxyethyl)pyrrolidine and its analogs participate in a variety of chemical reactions, including isomerization and rearrangement processes, highlighting the versatility and reactivity of the pyrrolidine core. These reactions are fundamental for the synthesis of more complex molecules and for modifications that tailor the compound’s properties for specific applications (Ghelfi et al., 2003).

Physical Properties Analysis

The physical properties of 1-(2,2-Diethoxyethyl)pyrrolidine derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical application. Understanding these properties helps in the formulation of compounds for industrial and research purposes. For example, the study of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units in the main chain provides valuable insights into the solubility and fluorescence characteristics of these materials, which are relevant for electronic and photonic applications (Zhang & Tieke, 2008).

Chemical Properties Analysis

The chemical properties of 1-(2,2-Diethoxyethyl)pyrrolidine, including reactivity patterns, stability under various conditions, and interactions with other chemical species, are foundational for exploiting these compounds in synthesis and application development. Studies on the synthesis and reactivity of related pyrrolidine and pyridine derivatives offer insights into the mechanisms and conditions favorable for specific transformations, guiding the design of new synthetic pathways and the development of compounds with desired functionalities (Boto et al., 2001).

Scientific Research Applications

Quantum Chemical Investigations

  • Research on related pyrrolidinone compounds, including those with substituted pyrrolidine rings, has involved detailed quantum-chemical calculations. These studies explore molecular properties like the highest occupied molecular orbital and lowest unoccupied orbital energy, contributing to our understanding of pyrrolidine-based compounds' electronic properties (Bouklah et al., 2012).

Synthesis and Structural Studies

  • The synthesis of pyrrolidines, including 2,2-disubstituted types, is significant in the creation of functionalized pyrrolidines and spiro-pyrrolidines. These studies contribute to the development of new chemical entities with potential applications in various fields (Guideri et al., 2012).

Tautomer Studies

  • Research has been conducted on the synthesis and structural analysis of disubstituted pyrroles, demonstrating the importance of pyrrolidine and its derivatives in studying tautomeric forms. This contributes to our understanding of chemical equilibria and structural dynamics in pyrrolidine derivatives (Li et al., 2003).

Organometallic Chemistry

  • Pyrrolidine-based ligands have been used in the synthesis of palladium(II) and mercury(II) complexes. Studies in this area highlight the role of pyrrolidine derivatives in forming complex organometallic structures with potential applications in catalysis and materials science (Singh et al., 2003).

Electrochemical Applications

  • Pyrrolidine derivatives have been explored for their electrochromic and ion receptor properties, indicating potential applications in electronic and sensing devices (Mert et al., 2013).

Asymmetric Synthesis

  • Chiral pyrrolidine derivatives have been used as catalysts in enantioselective reactions, demonstrating the significance of pyrrolidine in asymmetric synthesis, which is crucial in pharmaceutical and fine chemical industries (Ikota et al., 1996).

properties

IUPAC Name

1-(2,2-diethoxyethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-3-12-10(13-4-2)9-11-7-5-6-8-11/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFLZPWAPYSHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1CCCC1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177667
Record name 1-Pyrrolidineacetaldehyde, diethyl acetal
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Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Diethoxyethyl)pyrrolidine

CAS RN

23098-07-9
Record name 1-Pyrrolidineacetaldehyde, diethyl acetal
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Record name NSC65621
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Record name 1-Pyrrolidineacetaldehyde, diethyl acetal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pyrrolidineacetalaldehyde diethyl acetal
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